3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol
Overview
Description
3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol is an organic compound that belongs to the class of fluorinated phenols. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring. The molecular formula of this compound is C13H10F2O, and it has a molecular weight of 220.21 g/mol. The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-fluoro-3-methylbenzoyl chloride is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Another synthetic route involves the nucleophilic aromatic substitution reaction, where 4-fluoro-3-methylphenol is reacted with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a fluorine atom.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors equipped with temperature and pressure control systems. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The purification of the final product is achieved through techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide to form substituted phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide in water, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the structure enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenol: A closely related compound with a similar structure but lacking the additional fluorine atom.
3-Fluoro-4-methylphenol: Another similar compound with the fluorine atom positioned differently on the phenol ring.
4-Fluoro-2-methylphenol: A compound with a different substitution pattern on the phenol ring.
Uniqueness
3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a methyl group on the phenol ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable in various research and industrial applications. The dual fluorination enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated or singly fluorinated counterparts.
Properties
IUPAC Name |
3-fluoro-4-(4-fluoro-3-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQPRNYINKTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684178 | |
Record name | 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-52-7 | |
Record name | [1,1′-Biphenyl]-4-ol, 2,4′-difluoro-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261997-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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